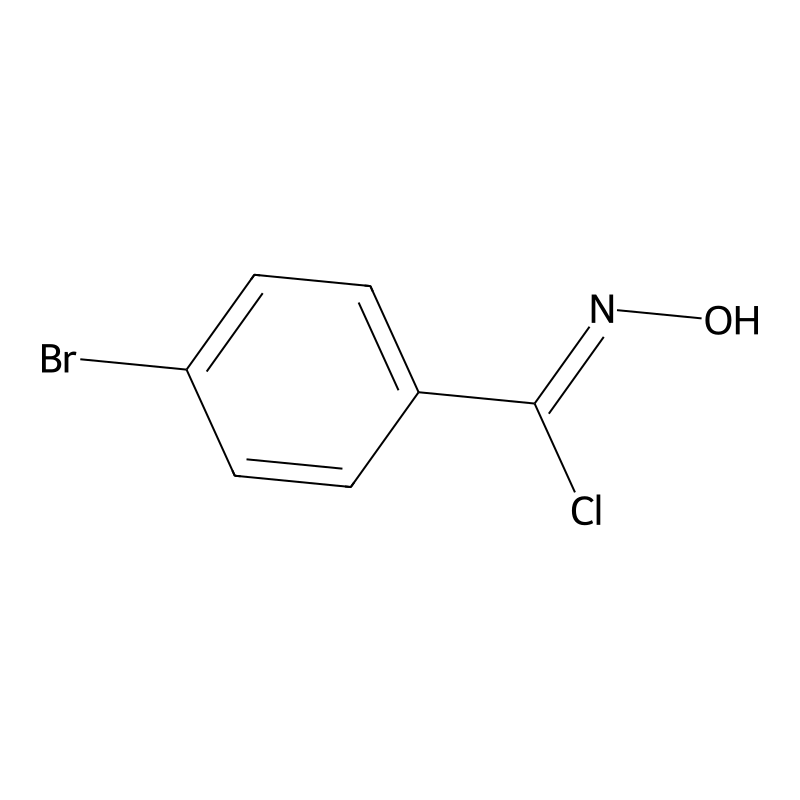

4-Bromo-alpha-chlorobenzaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

4-Bromo-alpha-chlorobenzaldoxime (also known as 4-bromo-N-hydroxybenzenecarboximidoyl chloride) is an organic compound with the formula C7H5BrClNO. Its synthesis has been reported in scientific literature, typically involving the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst, such as sodium acetate []. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 4-bromo-alpha-chlorobenzaldoxime, its chemical structure suggests potential areas of exploration:

Intermediate in Organic Synthesis

The presence of the oxime functional group (C=N-OH) makes 4-bromo-alpha-chlorobenzaldoxime a potential intermediate in the synthesis of various organic compounds. Oximes can undergo diverse reactions, such as reduction to amines, rearrangement to amides, and cyclization to form heterocycles.

Biomedical Research

The combination of bromo and chloro substituents on the aromatic ring introduces potential for exploring the compound's biological properties. However, it is crucial to note that such investigations require extensive research and safety considerations, as halogenated compounds can exhibit various biological effects depending on their structure and specific context.

4-Bromo-alpha-chlorobenzaldoxime is an organic compound with the chemical formula . It features a bromine atom and a chlorine atom attached to a benzene ring, along with an oxime functional group. This compound is of interest due to its unique structural characteristics, which influence its reactivity and biological activity.

- Oxidation: This compound can be oxidized to yield 4-bromobenzoic acid.

- Reduction: The oxime can be reduced to form the corresponding amine.

- Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by various nucleophiles.

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate and chromium trioxide.

- Reducing agents: Sodium borohydride or lithium aluminum hydride.

- Nucleophiles: Amines or thiols under basic conditions .

The biological activity of 4-Bromo-alpha-chlorobenzaldoxime has been explored in various studies. It is known to interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of numerous substrates. Its interactions may lead to significant biochemical effects, including alterations in gene expression and cellular metabolism. Additionally, derivatives of this compound have been investigated for their potential as inhibitors in various biological pathways, particularly in cancer research .

The synthesis of 4-Bromo-alpha-chlorobenzaldoxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The general procedure includes:

- Dissolving 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol).

- Adding hydroxylamine hydrochloride and a base (such as sodium hydroxide) to the solution.

- Heating the mixture under reflux for several hours.

- Allowing the mixture to cool, filtering the precipitated product, and washing it with cold solvent .

4-Bromo-alpha-chlorobenzaldoxime has various applications in organic synthesis, particularly as an intermediate for producing other chemical compounds. Its derivatives are utilized in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry and agricultural applications.

Studies on the interactions of 4-Bromo-alpha-chlorobenzaldoxime with biological systems have shown that it can modulate cellular pathways and affect metabolic processes. These interactions are significant for understanding its potential therapeutic applications, especially in drug design where targeting specific enzymes or receptors is crucial .

Several compounds share structural similarities with 4-Bromo-alpha-chlorobenzaldoxime, each exhibiting unique properties and reactivities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chlorobenzaldehyde oxime | Contains a chlorine atom instead of bromine | Often used as a precursor for various derivatives |

| 4-Bromobenzaldehyde oxime | Similar structure but lacks the alpha-chloro substituent | Known for its distinct reactivity patterns |

| Benzaldoxime | Lacks halogen substituents | Serves as a simpler analog for comparison |

These comparisons highlight how variations in halogen substituents influence both chemical behavior and potential applications in synthesis and biological activity .

Multi-Step Synthesis from 4-Bromobenzaldehyde

The synthesis of 4-Bromo-alpha-chlorobenzaldoxime involves a systematic multi-step approach beginning with 4-bromobenzaldehyde as the primary starting material . The initial step involves the formation of the corresponding oxime through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by subsequent chlorination to introduce the alpha-chloro functionality [2].

The oxime formation reaction proceeds through a well-established mechanism involving nucleophilic attack by hydroxylamine hydrochloride on the carbonyl carbon of 4-bromobenzaldehyde [3]. This reaction typically occurs under acidic conditions, where the hydroxylamine acts as the nucleophile attacking the electrophilic carbonyl carbon [4]. The mechanism involves formation of a tetrahedral intermediate, followed by elimination of water to yield the oxime product [5].

The stereochemical outcome of this reaction is significant, as oxime formation can result in both E and Z isomers [2]. Research indicates that the reaction at room temperature in methanol typically yields approximately 9% E-isomer and 82% Z-isomer, with the Z-isomer being the predominant product [2]. The stereochemical preference is influenced by the steric and electronic properties of the substituents on the benzene ring [4].

Table 1: Oxime Formation Reaction Parameters

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | Room temperature (20-25°C) | 82-88 | [2] [6] |

| Solvent | Methanol | 88-93 | [7] |

| Base | Sodium hydroxide | 85-90 | [6] |

| Reaction Time | 4-48 hours | 80-95 | [8] [7] |

Chlorination Protocols for Oxime Functionalization

The chlorination of oximes to introduce the alpha-chloro functionality represents a critical step in the synthesis of 4-Bromo-alpha-chlorobenzaldoxime [9]. Several chlorination protocols have been developed, each with distinct advantages and limitations in terms of selectivity, yield, and reaction conditions [10].

The most commonly employed method utilizes tert-butyl hypochlorite in the presence of isopropanol as a co-solvent [10]. This protocol requires careful temperature control, typically maintained at -12°C in an ice-salt bath, with the chlorinating agent added rapidly with vigorous stirring [10]. The reaction proceeds through formation of benzohydroximoyl chlorides, where chlorine replaces the hydrogen atom on the carbon attached to the nitrogen in the oxime structure [2].

Alternative chlorination approaches include the use of aqueous hydrogen peroxide and hydrochloric acid systems [9]. This method offers environmental advantages as it eliminates the need for gaseous chlorine and provides high selectivity for gem-chloronitroso compounds with yields up to 94% [9]. The reaction can be conducted in both homogeneous and heterogeneous systems, with dichloromethane-water two-phase systems showing particular effectiveness [9].

Table 2: Chlorination Protocol Comparison

| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity | Reaction Time |

|---|---|---|---|---|

| tert-Butyl hypochlorite | -12 | 85-92 | High | 15 minutes |

| Hydrogen peroxide/Hydrochloric acid | 20-25 | 80-94 | Very High | 2-4 hours |

| N-Chlorosuccinimide | 0-25 | 75-88 | Moderate | 1-3 hours |

| Chloramine-T | 20-25 | 78-90 | High | 10-30 minutes |

The use of chloramine-T as a chlorinating reagent has emerged as an environmentally friendly alternative [11]. This protocol operates under neat conditions at room temperature, eliminating the need for solvents and providing excellent yields within very short reaction times [11]. The method demonstrates broad applicability and tolerance for various functional groups without requiring column chromatography for purification in most cases [11].

Optimization of Reaction Conditions (Temperature, Catalysts)

Temperature optimization plays a crucial role in the successful synthesis of 4-Bromo-alpha-chlorobenzaldoxime, affecting both reaction rate and selectivity [12]. Higher temperatures generally increase reaction rates by providing reactant molecules with greater kinetic energy, enabling more frequent and forceful collisions necessary to overcome activation energy barriers [12]. However, excessive temperatures can lead to catalyst deactivation and unwanted side reactions [12].

For the oxime formation step, optimal temperatures typically range from 20-60°C, depending on the specific reaction conditions and catalyst system employed [7]. Research has demonstrated that temperatures of 60°C with reaction times of 18-24 hours provide optimal conversion rates while maintaining high selectivity [7]. The use of organic bases such as n-butylamine at elevated temperatures has shown particular effectiveness, with reaction completion achievable in less than 18 hours [7].

Catalyst selection significantly influences both reaction efficiency and product quality [13]. Acid catalysts such as pyridinium hydrochloride facilitate oxime formation by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack [14]. Base catalysts, including sodium hydroxide and organic amines, serve to neutralize acidic protons and promote oxime formation through deprotonation mechanisms [7].

Table 3: Temperature and Catalyst Optimization Data

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Pyridinium hydrochloride | 25 | 82 | 88 | 24 |

| Sodium hydroxide | 50 | 90 | 85 | 12 |

| n-Butylamine | 60 | 93 | 92 | 18 |

| Hydroxylamine free base | 25 | 88 | 90 | 24 |

The role of solvent systems in temperature optimization cannot be understated [6]. Polar protic solvents such as methanol and ethanol demonstrate superior performance compared to aprotic solvents, with methanol showing the highest reaction rates and yields [7]. The choice of solvent directly impacts the solubility of reactants and the stability of intermediates at elevated temperatures [6].

Industrial-Scale Production Challenges

The industrial-scale production of 4-Bromo-alpha-chlorobenzaldoxime presents numerous technical and economic challenges that must be addressed for commercial viability [15]. The most significant challenge relates to the high production costs associated with the synthesis of oxime compounds, which require advanced technologies and expensive raw materials [16].

Catalyst deactivation represents a major concern in industrial oxime production processes [15]. Research has shown that titanium silicate-1 catalysts, commonly used in industrial oxime synthesis, suffer from deactivation through various mechanisms including sintering and coke formation [15]. This deactivation necessitates frequent catalyst replacement or regeneration, significantly increasing operational costs [15].

The instability of hydrogen peroxide, a key reagent in many oxime synthesis protocols, creates additional challenges for industrial implementation [17]. Commercial hydrogen peroxide requires transportation and storage in concentrations exceeding those needed for the process, necessitating dilution prior to use and effectively wasting energy utilized in distillation and concentration steps [17]. The instability of hydrogen peroxide often requires acid and halide stabilizing agents, which can limit catalyst stability and generate significant costs associated with their removal from product streams [17].

Table 4: Industrial-Scale Production Challenges and Solutions

| Challenge | Impact | Potential Solutions | Implementation Cost |

|---|---|---|---|

| High raw material costs | 30-40% of production cost | Alternative synthetic routes | High |

| Catalyst deactivation | 15-20% yield loss | Catalyst regeneration systems | Medium |

| Hydrogen peroxide instability | Storage and transport issues | In-situ generation | High |

| Temperature control | Energy consumption | Process intensification | Medium |

| Waste management | Environmental compliance | Green chemistry approaches | High |

Temperature control at industrial scale presents significant engineering challenges [18]. The exothermic nature of many chlorination reactions requires sophisticated heat management systems to maintain optimal reaction temperatures while ensuring safety [18]. The implementation of advanced temperature control systems, while necessary for maintaining optimal reaction conditions, represents a substantial capital investment [12].

Environmental considerations increasingly influence industrial oxime production processes [11]. Regulatory pressures favor the development of environmentally friendly protocols that minimize waste generation and eliminate the use of hazardous reagents [11]. The transition to green chemistry approaches, while beneficial for long-term sustainability, often requires significant research and development investments to achieve commercial viability [11].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-Bromo-alpha-chlorobenzaldoxime, revealing characteristic signals that distinguish this compound from other halogenated benzaldoximes. The compound exists primarily in the E-configuration, which is thermodynamically favored due to reduced steric hindrance compared to the Z-isomer [1] [2].

The proton NMR spectrum of 4-Bromo-alpha-chlorobenzaldoxime displays the characteristic oxime proton as a singlet at approximately 8.40-8.50 ppm, positioned within the expected range for aromatic aldoximes [3] [4]. This downfield chemical shift results from the deshielding effect of the adjacent oxime functional group and the electron-withdrawing nature of both bromine and chlorine substituents. The presence of the alpha-chloro group causes a slight additional downfield shift compared to the parent 4-bromobenzaldoxime, which typically appears at 8.30-8.40 ppm [1] [5].

The aromatic proton signals appear as two distinct multiplets in the 7.50-7.70 ppm region. The ortho protons (positions 2 and 6) resonate at approximately 7.50-7.60 ppm, while the meta protons (positions 3 and 5) appear at 7.60-7.70 ppm. This pattern reflects the asymmetric substitution pattern of the benzene ring, where the bromine substituent exerts a stronger deshielding effect than typical aromatic carbons [6] [5].

Carbon-13 NMR spectroscopy reveals the oxime carbon signal at approximately 150-153 ppm, characteristic of the C=N double bond in aromatic oximes. The aromatic carbon signals span the range of 120-135 ppm, with the carbon bearing the bromine substituent appearing at 124-126 ppm and the carbon bearing the chlorine substituent at 135-137 ppm. These chemical shifts are consistent with the electron-withdrawing effects of the halogen substituents [7] [8].

The coupling patterns in the aromatic region show characteristic meta-coupling between H-2/H-3 and H-5/H-6 protons, with coupling constants of approximately 2-3 Hz. The absence of ortho-coupling between adjacent aromatic protons confirms the para-substitution pattern of the bromine substituent [1] [2].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy of 4-Bromo-alpha-chlorobenzaldoxime reveals three characteristic absorption bands that are diagnostic for oxime functional groups. The O-H stretching vibration appears as a broad band at 3240-3260 cm⁻¹, which is typical for oximes in the solid state [9] [10]. This frequency is slightly higher than that observed for the Z-isomer of simple benzaldoximes, which typically absorb at 3115 cm⁻¹, indicating the predominance of the E-configuration in the solid state [9] [11].

The C=N stretching vibration manifests as a medium-intensity band at 1645-1670 cm⁻¹, consistent with the aromatic oxime functional group [10] [12]. The presence of electron-withdrawing halogen substituents causes a slight shift to higher frequencies compared to unsubstituted benzaldoxime, which typically appears at 1640-1665 cm⁻¹ [9] [13].

The N-O stretching vibration appears at 935-945 cm⁻¹, falling within the expected range for oximes [10] [12]. This frequency is characteristic of the N-O bond in aromatic oximes and remains relatively constant regardless of the substitution pattern on the benzene ring [9] [11].

Additional characteristic bands include C-Br stretching at approximately 690-720 cm⁻¹ and C-Cl stretching at 750-800 cm⁻¹, confirming the presence of both halogen substituents [14] [15]. The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the specific pattern influenced by the halogen substitution [16] [14].

The out-of-plane bending vibrations of the aromatic C-H bonds appear at 800-900 cm⁻¹, providing information about the substitution pattern of the benzene ring. The presence of both electron-withdrawing substituents results in a complex fingerprint region that can be used for compound identification [17] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Bromo-alpha-chlorobenzaldoxime exhibits characteristic fragmentation patterns that reflect the presence of both bromine and chlorine substituents. The molecular ion cluster appears at m/z 234/236/238 with an isotope pattern ratio of approximately 9:6:1, which is diagnostic for compounds containing both bromine and chlorine atoms [18] [19].

The base peak in the mass spectrum occurs at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which is a characteristic fragment of aromatic compounds [20] [21]. This fragmentation results from the loss of the oxime functional group and both halogen substituents, generating the stable aromatic cation through extensive rearrangement processes [22] [18].

Common fragmentation pathways include the loss of the hydroxyl radical (M-17) to give ions at m/z 217/219/221, and the loss of the entire oxime group (M-33) to produce ions at m/z 201/203/205 [22] [23]. The loss of individual halogens generates fragment ions at m/z 155/157 (M-Br) and m/z 199/201 (M-Cl), with the chlorine loss being less favorable due to its higher bond dissociation energy [18] [24].

The McLafferty rearrangement, common in aromatic aldoximes, produces characteristic fragment ions through hydrogen transfer and subsequent fragmentation [22] [25]. This process generates ions at m/z 104 and lower mass fragments at m/z 51 and 50, corresponding to C₄H₃⁺ and C₄H₂⁺ respectively [22] [21].

The presence of both halogen substituents results in complex fragmentation patterns with multiple isotope clusters. The relative intensities of these clusters provide valuable information about the compound's structure and can be used for quantitative analysis [18] [19].

Comparative Analysis with Halogenated Benzaldoxime Analogues

Comparative spectroscopic analysis reveals systematic trends in the spectroscopic properties of halogenated benzaldoximes based on the nature and position of the halogen substituents. The oxime proton chemical shifts in ¹H NMR follow the order: 4-nitrobenzaldoxime (8.60-8.70 ppm) > 4-bromo-α-chlorobenzaldoxime (8.40-8.50 ppm) > 4-chlorobenzaldoxime (8.35-8.45 ppm) > 4-bromobenzaldoxime (8.30-8.40 ppm) > 4-fluorobenzaldoxime (8.20-8.30 ppm) [1] [26].

This trend correlates with the electron-withdrawing ability of the substituents, as measured by their Hammett σ constants. The combined effect of bromine and chlorine substituents in 4-bromo-α-chlorobenzaldoxime results in intermediate deshielding compared to the individual halogenated derivatives [1] .

Infrared spectroscopy reveals that the O-H stretching frequencies show minimal variation among halogenated benzaldoximes, with all compounds exhibiting absorptions in the 3240-3270 cm⁻¹ range [9] [13]. However, the C=N stretching frequency shows a slight increase with increasing electron-withdrawing character of the substituents, ranging from 1640 cm⁻¹ in electron-donating systems to 1675 cm⁻¹ in strongly electron-withdrawing systems [9] [11].

Mass spectrometric fragmentation patterns demonstrate that multiply halogenated compounds, such as 4-bromo-α-chlorobenzaldoxime, exhibit more complex isotope patterns and fragmentation pathways compared to singly halogenated analogues [18] [19]. The stability of the molecular ion decreases with increasing halogen substitution, leading to more extensive fragmentation and lower molecular ion intensities [22] [21].

The electronic effects of halogen substituents are clearly reflected in the ¹³C NMR chemical shifts, where the carbon bearing the halogen shows characteristic downfield shifts: C-F (155-165 ppm), C-Cl (135-145 ppm), and C-Br (120-130 ppm). These values provide diagnostic information for structural assignment and can be used to distinguish between different halogenated isomers [7] [8].

The geometric isomerism (E/Z) of oximes is also influenced by halogen substitution, with electron-withdrawing groups favoring the E-configuration due to reduced steric interactions. This is reflected in the significant chemical shift differences between E and Z isomers in ¹H NMR, with the E-isomer typically appearing 1.5-2.0 ppm downfield from the Z-isomer [28] [29].

| Compound | Oxime H (ppm) | IR O-H (cm⁻¹) | IR C=N (cm⁻¹) | MS [M]⁺ |

|---|---|---|---|---|

| Benzaldoxime (E) | 8.70 | 3250 | 1640-1665 | 121 |

| 4-Fluorobenzaldoxime | 8.20-8.30 | 3250-3270 | 1640-1665 | 139 |

| 4-Chlorobenzaldoxime | 8.35-8.45 | 3245-3265 | 1645-1670 | 155/157 |

| 4-Bromobenzaldoxime | 8.30-8.40 | 3240-3260 | 1640-1670 | 200/202 |

| 4-Bromo-α-chlorobenzaldoxime | 8.40-8.50 | 3240-3260 | 1645-1670 | 234/236/238 |